N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide
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Overview
Description
N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is a complex organic compound that features an indole moiety, a cyclohexyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves the coupling of an indole derivative with an imidazolidinone precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the imidazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and imidazolidinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can lead to the formation of reduced imidazolidinone derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, influencing cellular pathways and processes. The imidazolidinone ring can also interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and is used in similar research applications.
N-cyclohexyl-N-methyl Methylone: Another compound with a cyclohexyl group, used in forensic and analytical research.
Uniqueness
N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is unique due to its combination of an indole moiety and an imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C22H28N4O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-2-25(16-8-4-3-5-9-16)20(27)14-26-21(28)19(24-22(26)29)12-15-13-23-18-11-7-6-10-17(15)18/h6-7,10-11,13,16,19,23H,2-5,8-9,12,14H2,1H3,(H,24,29) |
InChI Key |
JJZSLHOHEQJTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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